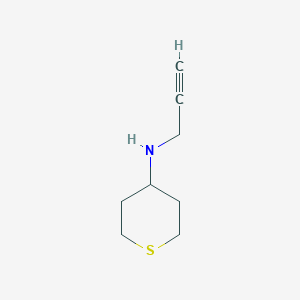

N-(prop-2-yn-1-yl)thian-4-amine

Description

N-(prop-2-yn-1-yl)thian-4-amine is a synthetic compound that has emerged at the intersection of two important areas of medicinal chemistry research. Its structure, featuring a reactive propargylamine (B41283) group attached to a saturated sulfur-containing heterocycle, thian-4-amine, makes it a molecule of considerable interest for the development of new drugs. The unique electronic and steric properties of this hybrid entity suggest its potential to interact with a variety of biological targets.

The propargylamine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to impart potent and often irreversible inhibitory activity against a range of enzymes. nih.gov This is largely due to the presence of the terminal alkyne group, which can participate in covalent bond formation with enzyme active sites. researchgate.net Propargylamine derivatives have been successfully developed into drugs for the treatment of neurodegenerative disorders, such as Parkinson's disease, by targeting monoamine oxidase B (MAO-B). researchgate.net The versatility of the propargylamine scaffold is further demonstrated by its use in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. researchgate.net

Sulfur-containing heterocycles are also integral to the landscape of medicinal chemistry, with many approved drugs featuring these scaffolds. bohrium.comresearchgate.net The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, is a key structural motif. The inclusion of sulfur can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. nih.gov Thiane derivatives have been investigated for a variety of pharmacological activities. bohrium.com The use of saturated heterocycles like thiane is also a common strategy in drug design to act as bioisosteres for other rings, such as piperidine, to fine-tune a compound's properties. nih.govresearchgate.net

| Scaffold | Key Features in Drug Design | Examples of Therapeutic Areas |

| Propargylamine | Irreversible enzyme inhibition, covalent bond formation, versatile synthetic intermediate. nih.govresearchgate.net | Neurodegenerative diseases (e.g., Parkinson's), cancer. researchgate.net |

| Thian-4-amine | Modulation of physicochemical properties (lipophilicity, metabolic stability), bioisosteric replacement for other rings. bohrium.comnih.govresearchgate.net | Diverse pharmacological applications due to the presence of the sulfur heterocycle. bohrium.com |

The rationale for designing hybrid molecules like this compound lies in the principle of synergistic or additive effects, where the combination of two distinct pharmacophores can lead to a molecule with enhanced biological activity or a more desirable pharmacokinetic profile. genesispub.orgmdpi.com In this specific hybrid, the propargylamine moiety can serve as the "warhead," providing the chemical reactivity needed for potent inhibition of a target enzyme. nih.gov

Structure

3D Structure

Properties

CAS No. |

1153794-90-1 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

N-prop-2-ynylthian-4-amine |

InChI |

InChI=1S/C8H13NS/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 |

InChI Key |

ZBYDTCDVTZPBKA-UHFFFAOYSA-N |

SMILES |

C#CCNC1CCSCC1 |

Canonical SMILES |

C#CCNC1CCSCC1 |

Origin of Product |

United States |

Biological Activity Profiles of N Prop 2 Yn 1 Yl Thian 4 Amine Derivatives

Neuroprotective and Central Nervous System (CNS) Activities

The combination of the propargylamine (B41283) group and the thian ring suggests that derivatives of N-(prop-2-yn-1-yl)thian-4-amine may exhibit a range of neuroprotective and CNS-related activities.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

The N-propargyl group is a critical feature of several potent and selective monoamine oxidase (MAO) inhibitors. researchgate.net MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and depression. rsc.org

Propargylamine-based drugs, such as selegiline (B1681611) and rasagiline, are irreversible MAO-B inhibitors used in the treatment of Parkinson's disease. rsc.org The mechanism of inhibition involves the propargyl group forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. researchgate.net Given this precedent, it is plausible that derivatives of this compound could also function as MAO inhibitors. The nature of the thian ring and any additional substitutions would likely influence the potency and selectivity for MAO-A versus MAO-B.

Table 1: MAO Inhibition by Representative Propargylamine Derivatives This table presents data for known propargylamine-containing MAO inhibitors to illustrate the potential activity of this compound derivatives, for which specific data is not currently available.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Selegiline | 10.5 | 0.09 | MAO-B | rsc.org |

| Rasagiline | 4.2 | 0.01 | MAO-B | rsc.org |

| Pargyline | 1.0 | 0.08 | MAO-B | researchgate.net |

Cholinesterase (AChE, BuChE) Inhibition

Another key target in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes break down the neurotransmitter acetylcholine, and their inhibition can improve cognitive function. nih.gov

Several multi-target-directed ligands incorporating a propargylamine moiety have been developed that also exhibit cholinesterase inhibitory activity. nih.govresearchgate.net For instance, tacrine, a known cholinesterase inhibitor, has been combined with a propargyl group to create hybrid molecules with dual activity. researchgate.net The thian ring in this compound derivatives could potentially interact with the active site of cholinesterases, and modifications to this ring system could be explored to optimize this interaction.

Table 2: Cholinesterase Inhibition by Representative Tacrine-Propargylamine Hybrids This table shows data for hybrid molecules to indicate the potential for dual activity in this compound derivatives, for which specific data is not currently available.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| 7-methoxy-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine | 0.25 | 0.15 | researchgate.net |

| 6-chloro-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine | 0.04 | 0.32 | researchgate.net |

Modulation of Neurodegenerative Pathways (e.g., Amyloid Precursor Protein Processing, PKC/MAPK Signaling)

The pathogenesis of Alzheimer's disease is closely linked to the processing of the amyloid precursor protein (APP), which leads to the formation of neurotoxic amyloid-beta (Aβ) plaques. Some multi-target propargylamine derivatives have been shown to modulate APP processing towards the non-amyloidogenic pathway. nih.gov

Furthermore, protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial for neuronal survival and plasticity. Dysregulation of these pathways is implicated in neurodegenerative conditions. While direct evidence is lacking for this compound derivatives, the exploration of their effects on these fundamental signaling cascades would be a logical step in characterizing their neuroprotective potential.

Neurotrophic Factor Induction

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Enhancing the levels of these factors is a promising strategy for neuroprotection. The neuroprotective effects of some compounds are attributed to their ability to induce the production of neurotrophic factors. Although no specific studies have linked this compound derivatives to neurotrophic factor induction, this remains a plausible mechanism of action given the established neuroprotective profile of the propargylamine moiety. rsc.org

Anticancer and Antineoplastic Potentials

The propargylamine functional group is not only important in neuroprotective agents but has also been incorporated into various anticancer compounds. rsc.orgmdpi.com Propargylamines can be found in molecules designed to inhibit various targets in cancer cells, including enzymes and signaling pathways crucial for tumor growth and survival.

Furthermore, heterocyclic compounds containing sulfur and nitrogen are a rich source of anticancer agents. openmedicinalchemistryjournal.com For instance, thiazole (B1198619) and thiadiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The thian ring in this compound, being a sulfur-containing heterocycle, could serve as a valuable scaffold for the development of new anticancer drugs. The specific substitutions on both the thian ring and the propargylamine nitrogen would be critical in determining the anticancer potency and selectivity of these derivatives. Naphthoquinone derivatives, for example, have shown promise as anticancer agents. nih.gov

Table 3: Anticancer Activity of Representative Propargylamine and Sulfur-Containing Heterocyclic Derivatives This table provides examples of the anticancer potential of related compound classes, as specific data for this compound derivatives is not available.

| Compound Class | Cancer Cell Line(s) | Activity (e.g., IC50, GI50) | Reference |

|---|---|---|---|

| Propargylamine Mycophenolate Analogues | SH-SY5Y (Neuroblastoma) | Selective cytotoxicity | researchgate.net |

| 6-Pyrazolinylcoumarins | CCRF-CEM, MOLT-4 (Leukemia) | GI50 = 1.88 µM, 1.92 µM | |

| Naphthoquinone Derivatives | PANC-1 (Pancreatic) | IC50 = 0.11 µM | nih.gov |

Cytotoxic Effects on Cancer Cell Lines (e.g., Neuroblastoma, MCF-7)

The cytotoxic potential of derivatives containing sulfur and nitrogen heterocycles has been a key area of investigation. Studies have shown that the incorporation of such heterocyclic systems can significantly enhance cytotoxic effects against various cancer cell lines.

For instance, new derivatives of dihydropyrimidinethiones (DHPMTs) and their acyclic bioisosteres were assessed for toxicity against gastric (AGS) and breast cancer (MCF-7) cell lines. The results indicated that DHPMTs were generally more effective at inhibiting cancer cell growth than the acyclic compounds. Notably, the incorporation of sulfur and nitrogen-containing heterocycles was found to double the cytotoxic effects. One of the most potent compounds, a N-(4-methylbenzothiazol-2-yl) DHPMT derivative (2b), exhibited significant cytotoxicity against both AGS and MCF-7 cell lines, with IC₅₀ values of 41.10 μM and 75.69 μM, respectively.

Similarly, research on 2-(thiophen-2-yl)-1H-indole derivatives, which feature a sulfur-containing thiophene (B33073) ring, demonstrated selective cytotoxicity. Certain analogues showed potent activity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 7.1 μM, while showing less effect on normal epithelial cells. Further studies on other heterocyclic systems, such as a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, found it significantly inhibited the proliferation of the A549 lung cancer cell line with an IC₅₀ of 14.4 µg/mL.

Table 1: Cytotoxic Activity of Selected Heterocyclic Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| N-(4-methylbenzothiazol-2-yl) DHPMT derivative (2b) | AGS (Gastric) | 41.10 μM | |

| N-(4-methylbenzothiazol-2-yl) DHPMT derivative (2b) | MCF-7 (Breast) | 75.69 μM | |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivative (4g) | HCT-116 (Colon) | 7.1 μM | |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | |

| Pyrone-embedded analog (11) | HUVEC | 0.02 μM |

Inhibition of Key Enzymes in Cancer Pathways (e.g., Protein Kinases, Topoisomerase II)

The mechanism of action for many anticancer compounds involves the inhibition of critical enzymes that regulate cell division and proliferation. Topoisomerase II is a vital enzyme in this regard, and its inhibition is a validated strategy in cancer chemotherapy.

Molecular docking studies on certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have predicted that their antibacterial activity is linked to the inhibition of topoisomerase II. The aminothiol (B82208) WR-1065, a related sulfur-containing compound, has been shown experimentally to inhibit topoisomerase II alpha activity by approximately 50% in Chinese hamster ovary K1 cells without affecting the enzyme's protein levels. This inhibition of enzyme activity contributes to a buildup of cells in the G2/M phase of the cell cycle.

Furthermore, protein kinases are another important class of targets. Research into HIV-1 replication identified a novel Topoisomerase II beta kinase (Topo IIβK_HIV_) associated with viral particles. Pyridine derivatives were found to be active inhibitors of this kinase, and their inhibitory action correlated with their ability to prevent HIV-1 replication, suggesting that specific kinase inhibition is a viable therapeutic approach.

Antiangiogenic Activities

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Therefore, inhibiting this process is a key objective in the development of new cancer therapies.

A series of 2-[(Z)-2-(4-nitrophenyl)ethenyl]furan analogues were synthesized and evaluated for their ability to inhibit angiogenesis using the chorioallantoic membrane (CAM) assay. Among the synthesized compounds, those with a chlorocarbonyl or piperidin-1-ylcarbonyl moiety demonstrated significant inhibition of angiogenesis.

In another study, a newly synthesized compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, was assessed for its antiangiogenic properties in an ex vivo rat aorta model. The compound showed significant dose-dependent antiangiogenic activity, with an IC₅₀ value of 15.4 µg/mL. Its anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs) was even more potent, with an IC₅₀ of 5.6 µg/mL. Similarly, pyrone-embedded analogs of the natural product Cortistatin A have shown potent antiproliferative activity against HUVECs, with one analog exhibiting an IC₅₀ value of 0.02 μM.

Table 2: Antiangiogenic and Anti-proliferative Activity on Endothelial Cells

| Compound/Derivative | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Sprouting (ex vivo) | 15.4 µg/mL | |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC Proliferation | 5.6 µg/mL | |

| Pyrone-embedded analog (11) | HUVEC Proliferation | 0.02 μM | |

| Pyrone-embedded analog (7) | HUVEC Proliferation | 0.09 μM |

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, derivatives featuring heterocyclic scaffolds similar to this compound have demonstrated a broad spectrum of antimicrobial and antifungal activities.

Antibacterial Spectrum

The search for new antibacterial agents is driven by the rise of drug-resistant pathogens. Thiazolidin-4-one derivatives have been synthesized and screened for their in vitro activity against both gram-positive and gram-negative bacteria. Chloro-substituted compounds, in particular, exhibited significant inhibition.

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives also showed excellent antibacterial activity, often proving more potent than standard controls like streptomycin (B1217042) and ampicillin. Compound 22 from this series, which bears a m-methoxyphenyl group, was identified as the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.05-0.13 mM against a panel of four gram-positive and four gram-negative bacteria. Additionally, certain 2-thioxo-4-imidazolidinone derivatives have been evaluated, with one compound showing antibacterial activity toward Staphylococcus aureus and Pseudomonas aeruginosa with an MIC of 25 µg/mL.

Antiviral Applications

There is currently no publicly available scientific literature or data that specifically investigates the antiviral properties of this compound or its derivatives. While research into the antiviral effects of various heterocyclic compounds, including those with amine functionalities, is an active area of study, specific data for the this compound scaffold in this context has not been reported.

Cardioprotective Effects

A thorough review of the existing scientific literature indicates a lack of studies focused on the cardioprotective effects of this compound and its derivatives. Consequently, no data on the potential for these specific compounds to mitigate or prevent cardiac damage is available at this time.

Pesticidal Activities (Insecticidal, Fungicidal, Herbicidal)

Investigations into the pesticidal activities of compounds containing a thiane (B73995) ring structure have been conducted; however, specific data detailing the insecticidal, fungicidal, or herbicidal efficacy of this compound derivatives is not present in the accessible scientific and patent literature. A Chinese patent (CN102450276A) describes an insecticidal composition containing "thiamethoxam amide," but this pertains to a different class of neonicotinoid insecticides and does not include data on the specific compound of interest. google.com

Enzyme Inhibition Beyond CNS and Cancer (e.g., Ammonia (B1221849) Monooxygenase)

There is no available research detailing the inhibitory effects of this compound or its derivatives on enzymes outside of the central nervous system and cancer-related targets, such as ammonia monooxygenase. While the propargyl group (prop-2-yn-1-yl) is a known feature in some enzyme inhibitors, specific studies on this compound's activity against enzymes like ammonia monooxygenase have not been published.

Mechanistic Investigations of Biological Actions

Molecular Target Identification and Validation

There is no available scientific literature that identifies or validates specific molecular targets for N-(prop-2-yn-1-yl)thian-4-amine. Research on the binding partners and the proteins with which this compound may interact has not been published.

Enzyme Inhibition Kinetics and Binding Modes

No studies detailing the enzyme inhibition kinetics or the binding modes of this compound have been found. Information regarding its potential inhibitory activity against any enzyme, including parameters such as IC50 or Ki values, and the nature of its interaction with an enzyme's active site, is not available.

Signaling Pathway Modulation

There is no published research on the effects of this compound on any intracellular signaling pathways. It is unknown whether this compound can modulate the activity of key signaling molecules or cascades within a cell.

Cellular Responses and Phenotypic Effects (e.g., Cell Viability Assays)

No studies on the cellular responses or phenotypic effects induced by this compound have been reported. This includes a lack of data from cell viability assays or any other experiments that would describe the compound's impact on cellular behavior.

Structure Activity Relationship Sar Studies

Impact of the Propargyl Moiety on Biological Activity

The propargyl group, characterized by a terminal alkyne, is a key pharmacophore in a variety of biologically active compounds, notably in the class of monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net Its unique electronic and steric properties are often essential for the molecule's interaction with its biological target.

The alkyne functional group of the propargyl moiety is frequently indispensable for the biological activity of N-propargylamines. In the context of MAO inhibition, the terminal triple bond is directly involved in the mechanism of irreversible inhibition. It acts as a latent electrophile that, upon enzymatic oxidation, forms a reactive species that covalently binds to the flavin cofactor of the enzyme, leading to its inactivation.

Studies on related N-propargylamine derivatives have demonstrated that replacement of the propargyl group with other functionalities, such as an allyl (prop-2-en-1-yl) or a 3-butynyl group, often leads to a significant reduction or complete abolishment of inhibitory activity. nih.gov This underscores the critical role of the specific electronic and steric configuration of the propargyl group in mediating the interaction with the target enzyme.

Table 1: Impact of Propargyl Group Modification on MAO-B Inhibitory Activity

| Compound/Modification | Structure | MAO-B Inhibition | Reference |

| N-propargylamine | Active | nih.gov | |

| N-allylamine | Inactive | nih.gov | |

| N-(3-butynyl)amine | Inactive | nih.gov |

For a series of N-alkyl-N-propargylamines, the potency of MAO inhibition has been shown to be sensitive to the carbon chain length of the alkyl group. nih.gov Optimal activity is often observed with a specific chain length, and deviations, either by shortening or lengthening the chain, can lead to decreased potency. Furthermore, branching on the alkyl chain can also have a pronounced effect. For instance, substitution on the carbon alpha to the nitrogen has been shown to be a critical determinant of inhibitory potency in some series of MAO inhibitors. nih.gov

Table 2: Effect of Alkyl Chain Variation on MAO-B Inhibition

| Alkyl Substituent (R) in N-R-propargylamine | Relative Potency | Reference |

| Methyl | Baseline | nih.gov |

| Ethyl | Decreased | nih.gov |

| Isopropyl | Increased | nih.gov |

| tert-Butyl | Decreased | nih.gov |

Influence of the Thian-4-amine Ring System on Activity

The thian ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, similar to cyclohexane. csbsju.edunobelprize.orgutdallas.edu Substituents on the ring can exist in either axial or equatorial positions. The energetic preference for a substituent to occupy the equatorial position to minimize steric interactions is a well-established principle in conformational analysis. utdallas.edulibretexts.org

In the case of N-(prop-2-yn-1-yl)thian-4-amine, the N-propargyl group is attached to the 4-position of the thian ring. The relative orientation of this group (axial vs. equatorial) will dictate the three-dimensional shape of the molecule and how it presents the crucial propargyl moiety to its biological target. The stereochemistry at the C-4 carbon, if it were to become a chiral center through substitution, could lead to diastereomers with potentially different biological activities. The specific conformation and stereoisomerism can significantly impact the binding affinity and efficacy of a ligand for its receptor.

The introduction of substituents onto the thian ring can modulate the molecule's properties in several ways. Substituents can alter the lipophilicity, polarity, and metabolic stability of the compound. Furthermore, they can introduce new points of interaction with the biological target or, conversely, create steric clashes that hinder binding.

Linker Region Modifications and Their Pharmacological Implications

The "linker" in this compound can be considered the single bond connecting the nitrogen of the propargylamine (B41283) to the thian ring. However, in a broader sense, this section can explore the hypothetical implications of introducing a more complex linker between these two key moieties. Such modifications are a common strategy in drug design to fine-tune pharmacological properties. nih.gov

The introduction of a linker could alter the distance and relative orientation between the propargyl group and the thian ring. This could be crucial for optimizing the positioning of the pharmacophoric propargyl group within the active site of a target enzyme or receptor. The flexibility or rigidity of the linker would also be a key determinant of the conformational freedom of the molecule. A rigid linker might lock the molecule into a bioactive conformation, potentially increasing potency, while a more flexible linker could allow the molecule to adapt to different binding site topographies.

Furthermore, the chemical nature of the linker can have profound effects on the molecule's pharmacokinetic properties. For example, incorporating polar functionalities like amides or ethers could increase aqueous solubility, while the introduction of metabolically labile or stable bonds could control the drug's half-life in the body. The linker can also be designed to be cleavable under specific physiological conditions, a strategy often employed in prodrugs and antibody-drug conjugates to ensure targeted release of the active pharmacophore. nih.gov

Table 3: Potential Linker Modifications and Their Pharmacological Implications

| Linker Type | Potential Pharmacological Implication | Reference |

| Short Alkyl Chain | Increased flexibility, potential for improved binding site adaptation. | nih.gov |

| Rigid Aromatic Ring | Restricted conformation, may lock in a bioactive conformation. | nih.gov |

| Ether/Amide Linker | Increased polarity and solubility, potential for new hydrogen bonding interactions. | nih.gov |

| Cleavable Linker | Potential for targeted drug release (prodrug strategy). | nih.gov |

Hybridization Strategies and Multi-target-directed Ligands (MTDLs)

The development of multi-target-directed ligands is a contemporary approach in drug discovery aimed at addressing complex diseases with multifactorial etiologies by designing a single molecule that can interact with multiple biological targets. The this compound scaffold is a promising starting point for such hybridization strategies. The terminal alkyne of the propargyl group serves as a key functional handle for covalent modification or for participating in specific interactions within enzyme active sites, such as those of monoamine oxidases (MAO).

While specific studies detailing the hybridization of the this compound scaffold are not extensively documented in publicly available literature, the principles of MTDL design allow for postulation of potential strategies. One common approach involves linking the this compound moiety, as a pharmacophore for one target, with another pharmacophore known to interact with a second target. This is often achieved through a flexible or rigid linker.

For instance, in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease, where multiple pathways are implicated, one could envision hybrid molecules that combine the MAO-inhibitory potential of the propargylamine group with a cholinesterase inhibitor or an antioxidant moiety. The thian ring can also be functionalized to modulate physicochemical properties such as lipophilicity and cell permeability, which are crucial for brain-penetrant drugs.

A hypothetical hybridization strategy could involve the synthesis of derivatives where the secondary amine of the thian-4-amine is acylated with a pharmacophoric acid. The selection of the acylating agent would be critical in determining the secondary target.

Table 1: Hypothetical Hybridization Strategies for this compound Based MTDLs

| Hybrid Moiety | Potential Secondary Target | Therapeutic Rationale |

| Donepezil-like fragment | Acetylcholinesterase (AChE) | Dual inhibition of MAO and AChE for symptomatic relief in Alzheimer's disease. |

| Ferulic acid derivative | Antioxidant pathways | Combating oxidative stress, a key pathological feature in neurodegeneration. |

| N-benzylpiperidine moiety | Butyrylcholinesterase (BuChE) | Broader cholinesterase inhibition for potential cognitive enhancement. |

Bioisosteric Replacements within the Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. nih.gov This approach is employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. For the this compound scaffold, several bioisosteric replacements can be considered to probe the SAR and to optimize its properties.

Another key component for bioisosteric modification is the secondary amine. Its basicity and hydrogen bonding capacity are crucial for interactions with biological targets. Modifications at this position can influence target binding and selectivity.

Finally, the propargyl group itself, while often critical for activity (e.g., as a covalent warhead), could be replaced by other small, reactive or non-reactive groups to understand its role in target engagement.

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Thian Ring (Sulfur atom) | Piperidine Ring (CH2) | Reduce lipophilicity, alter ring conformation. | Modified pharmacokinetics, potential change in off-target activity. |

| Thian Ring (Sulfur atom) | Morpholine Ring (Oxygen atom) | Introduce a hydrogen bond acceptor, alter polarity. | Improved solubility, potential for new target interactions. |

| N-H (secondary amine) | N-CH3 (tertiary amine) | Increase basicity, remove hydrogen bond donor capability. | Altered pKa, potential loss or gain of target affinity. |

| Propargyl group (C≡CH) | Allyl group (CH=CH2) | Maintain unsaturation but alter reactivity. | Assess the importance of the terminal alkyne for activity. |

| Propargyl group (C≡CH) | Cyanomethyl group (CH2CN) | Introduce a polar, non-covalent interacting group. | Probe for non-covalent binding modes. |

Preclinical Pharmacological Evaluations in Vitro and Non Human in Vivo Models

In Vitro Cell-Based Assays

Neuroprotection Assays (e.g., SH-SY5Y cells against toxic stimuli)

No specific studies detailing the neuroprotective effects of N-(prop-2-yn-1-yl)thian-4-amine in SH-SY5Y cells or other neuronal cell lines against toxic stimuli were identified in the public domain. The SH-SY5Y human neuroblastoma cell line is a common model used to investigate neuroprotective effects of compounds against various toxins.

Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines

There are no available research findings on the cytotoxicity or antiproliferative activity of this compound against any cancer cell lines. While numerous studies investigate the anti-cancer properties of various heterocyclic compounds, specific data for this thian-4-amine derivative is not present in the reviewed literature.

Enzyme Activity Assays (e.g., AChE, MAO, Kinases)

Specific data on the inhibitory activity of this compound against enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), or various kinases could not be located. The propargylamine (B41283) moiety is a known feature in some MAO inhibitors. nih.govacs.org For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a MAO-B inhibitor. nih.gov However, no such characterization has been published for this compound. Similarly, while other novel compounds have been developed as dual inhibitors of AChE and MAO, this specific compound is not among them. acs.orgnih.gov

Antimicrobial Susceptibility Testing

No studies were found that evaluated the antimicrobial or antifungal activity of this compound. Research into new antimicrobial agents is extensive, with various thiazolidine (B150603) derivatives showing some activity, but specific testing results for the target compound are not available. mdpi.comuobaghdad.edu.iq

Angiogenesis Assays (e.g., HUVEC tube formation, rat thoracic aorta rings)

There is no published research on the effects of this compound in angiogenesis assays, such as those using Human Umbilical Vein Endothelial Cells (HUVEC) or rat thoracic aorta rings.

In Vivo Efficacy Studies in Animal Models (Non-Human)

No in vivo studies in any non-human animal models investigating the efficacy of this compound for any therapeutic indication have been published.

Neurodegenerative Disease Models

No research findings have been published on the evaluation of this compound in models of neurodegenerative diseases.

Cancer Xenograft Models

There are no available data from studies of this compound in cancer xenograft models.

Infection Models

Information regarding the assessment of this compound in infection models is not available in the current scientific literature.

Agricultural Pest/Pathogen Models

No studies have been published on the use of this compound in models related to agricultural pests or pathogens.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the computational chemistry and molecular modeling of the compound This compound .

Therefore, it is not possible to provide detailed research findings for the following requested sections and subsections:

Computational Chemistry and Molecular Modeling

In Silico Prediction of Biological Activities

While computational studies such as molecular docking, molecular dynamics, DFT, QSAR, and in silico predictions are common for novel chemical entities, specific investigations into "N-(prop-2-yn-1-yl)thian-4-amine" have not been documented in accessible scientific databases and publications.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold for Novel Chemical Entities

The concept of privileged scaffolds is central to contemporary medicinal chemistry, referring to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. N-(prop-2-yn-1-yl)thian-4-amine has demonstrated its credentials as such a scaffold, primarily due to the advantageous properties conferred by the thiane (B73995) ring. This sulfur-containing heterocycle provides a defined three-dimensional geometry that can be strategically exploited to present substituents in specific orientations for optimal target engagement.

The thiane moiety is particularly effective in the design of ligands for G protein-coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases. Its conformational rigidity helps to reduce the entropic penalty upon binding to a target, a desirable feature in rational drug design. Furthermore, the presence of the sulfur atom can lead to favorable interactions with biological targets and can influence the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. The propargyl group attached to the amine function serves as a versatile chemical handle, allowing for the facile introduction of diverse functionalities through reactions like the Sonogashira coupling or, more prominently, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Lead Compound Identification and Optimization

The journey from a preliminary "hit" to a viable drug candidate is a meticulous process of molecular refinement, and this compound has proven to be an invaluable tool in this endeavor. Its utility in lead compound identification and optimization stems from its role as a versatile building block that allows for systematic structural modifications. Researchers can leverage the reactive alkyne terminus to introduce a wide array of substituents, thereby exploring the chemical space around a core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

A notable example of its application is in the development of multi-target ligands for Alzheimer's disease. Starting from a lead compound with moderate activity, medicinal chemists have utilized this compound to synthesize libraries of derivatives. By varying the groups attached to the triazole ring formed via click chemistry, they can fine-tune the interactions with key biological targets such as cholinesterases and monoamine oxidases. This systematic approach, facilitated by the modular nature of this building block, accelerates the identification of optimized leads with improved therapeutic potential.

Click Chemistry in Drug Development and Bioconjugation

The advent of click chemistry, particularly the CuAAC reaction, has revolutionized the synthesis of complex molecules in drug discovery. This compound, with its terminal alkyne, is an ideal substrate for this powerful transformation. The reaction's high efficiency, mild reaction conditions, and remarkable specificity allow for the reliable and rapid synthesis of 1,4-disubstituted 1,2,3-triazoles.

The 1,2,3-triazole ring, the product of the click reaction between an azide (B81097) and an alkyne, is more than just a linker; it is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The synthesis of 1,2,3-triazole derivatives using this compound as a starting material has become a widespread strategy in medicinal chemistry. This approach has been successfully employed to generate extensive libraries of compounds for screening against a variety of diseases. The ability to readily couple this thiane-containing fragment with a diverse range of azide-bearing molecules provides a straightforward path to novel chemical entities with a wide spectrum of biological activities.

Beyond its use in generating libraries of small molecules, the click chemistry handle on this compound is instrumental in the development of bioconjugates for targeted drug delivery. By attaching a targeting moiety, such as a peptide, antibody fragment, or a small molecule that recognizes a specific cell surface receptor, to the triazole ring, it is possible to direct a therapeutic payload to a desired site of action. This strategy can enhance the efficacy of a drug while minimizing off-target side effects. The robustness and orthogonality of the click reaction ensure that the sensitive biological components of the conjugate are not compromised during the synthetic process.

Development of Multi-Target-Directed Ligands (MTDLs)

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The MTDL approach, which aims to design single chemical entities that can modulate multiple biological targets simultaneously, has gained significant traction. This compound is a key player in this field.

Advanced Analytical Characterization of N Prop 2 Yn 1 Yl Thian 4 Amine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational for determining the molecular architecture of N-(prop-2-yn-1-yl)thian-4-amine. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques like COSY, HSQC, HMBC)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the protons of the thiane (B73995) ring, the propargyl group, and the amine proton. The amine (N-H) proton typically appears as a broad singlet which disappears upon exchange with deuterium (B1214612) oxide (D₂O). pressbooks.pub

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon environments. The spectrum would show signals corresponding to the two unique carbons of the alkyne, the methylene (B1212753) carbon of the propargyl group, and the carbons of the thiane ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy establishes connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), which is crucial for mapping the proton network within the thiane ring and the propargyl substituent. youtube.comsdsu.educreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.educreative-biostructure.comwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the propargyl substituent to the thiane ring via the nitrogen atom. youtube.comsdsu.educreative-biostructure.com

Expected ¹H and ¹³C NMR Data for this compound: The following data is hypothetical and based on typical chemical shifts for similar structural motifs.

| Atom Number | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| 1 (C≡CH) | ~2.2 (t) | ~80 |

| 2 (C≡CH) | ~72 | |

| 3 (CH₂) | ~3.4 (d) | ~35 |

| 4 (NH) | Broad singlet | |

| 5 (CH) | ~2.8 (m) | ~55 |

| 6, 10 (CH₂) | Axial: ~1.8 (m), Equatorial: ~2.1 (m) | ~35 |

| 7, 9 (CH₂) | Axial: ~2.6 (m), Equatorial: ~2.9 (m) | ~48 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key characteristic absorptions would be:

N-H Stretch: A single, sharp to medium intensity peak around 3300-3500 cm⁻¹, characteristic of a secondary amine. pressbooks.publibretexts.org

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, indicating a terminal alkyne. wpmucdn.comorgchemboulder.com

C≡C Stretch: A weak but sharp absorption in the range of 2100-2260 cm⁻¹. libretexts.orgwpmucdn.comorgchemboulder.com

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the thiane ring.

Expected IR Absorption Bands for this compound: The following data is based on characteristic frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak, Sharp |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Amine | N-H Bend | 1550 - 1650 | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

For this compound (C₈H₁₃NS), the molecular weight is 155.26 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

According to the nitrogen rule , a molecule with an odd number of nitrogen atoms will have a molecular ion (M⁺˙) with an odd mass-to-charge ratio (m/z). jove.comjove.com Therefore, the molecular ion peak for this compound is expected at an odd m/z value, consistent with its formula.

The primary fragmentation pathway for amines is typically α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org For cyclic amines, the molecular ion peak is generally observable, and fragmentation can involve the loss of substituents or cleavage of the ring itself. future4200.com

Expected Key Fragments in the Mass Spectrum of this compound: The following fragmentation data is hypothetical based on established fragmentation rules.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 155 | [C₈H₁₃NS]⁺˙ | Molecular Ion (M⁺˙) |

| 154 | [C₈H₁₂NS]⁺ | Loss of H˙ from the α-carbon |

| 116 | [C₆H₁₀S]⁺˙ | Loss of propargylamine (B41283) radical |

| 96 | [C₅H₈N]⁺ | α-cleavage with loss of C₃H₅S˙ radical |

| 58 | [C₃H₆N]⁺ | α-cleavage of the propargyl group |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's structure. It determines the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For derivatives of this compound that can be crystallized, XRD can confirm the connectivity established by NMR and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov This technique is invaluable for the absolute confirmation of stereochemistry in chiral derivatives.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Using a suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase, a sharp, single peak for the target compound would indicate high purity. HPLC can also be adapted for preparative purification. For heterocyclic amines, detection is often achieved using UV or mass spectrometric detectors. nih.govnih.govjfda-online.com

Gas Chromatography (GC): GC can be used for purity assessment, often requiring derivatization of the amine to increase its volatility and thermal stability. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to determine appropriate conditions for column chromatography.

Column Chromatography: This is the standard method for purifying compounds on a preparative scale, typically using silica (B1680970) gel as the stationary phase. acs.org

The choice of chromatographic technique and conditions is optimized to achieve efficient separation and accurate quantification of the target compound and any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds. tandfonline.com For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netyoutube.com

The retention of this compound is governed by the hydrophobic and polar interactions between the analyte, the stationary phase, and the mobile phase. nih.gov The thiane ring and hydrocarbon portions of the molecule contribute to its retention on the nonpolar stationary phase, while the amine group provides polarity. The retention behavior of propargylamine derivatives is highly influenced by hydrophobicity and steric parameters. nih.gov The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amine group. nih.gov Operating at a pH where the amine is protonated can decrease retention time on a standard C18 column due to increased polarity.

Method development for a specific derivative would involve optimizing the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the buffer, and the column temperature to achieve adequate separation from impurities and other related substances. obrnutafaza.hr Detection is typically performed using a UV detector, although coupling HPLC with a mass spectrometer (LC-MS) provides significantly more structural information and sensitivity. researchgate.netjfda-online.com For instance, LC-MS/MS methods are used for the sensitive analysis of various heterocyclic amines in complex matrices. nih.gov

Hypothetical HPLC Method Parameters:

Below is an example of a typical set of starting conditions for the analysis of this compound by RP-HPLC.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for a wide range of organic molecules. researchgate.netnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common solvent system for RP-HPLC, providing good peak shape for amines. nih.gov |

| Elution Mode | Gradient | A gradient elution (e.g., starting at 10% B, ramping to 90% B) is often necessary to elute the compound of interest and any related impurities with different polarities in a reasonable time. tandfonline.comnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. tandfonline.com |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) | The alkyne and amine groups lack strong chromophores in the higher UV range, so detection at a lower wavelength like 210 nm is common. Electrospray Ionization (ESI) in positive mode is highly effective for amines. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column interaction. vt.edu To overcome this, derivatization is often employed. Reagents like isobutyl chloroformate can convert primary and secondary amines into less polar carbamate (B1207046) derivatives, which exhibit better chromatographic behavior. copernicus.orgresearchgate.net

When subjected to mass spectrometry, particularly with Electron Ionization (EI), molecules fragment in predictable ways, providing a "fingerprint" that aids in structural elucidation. For this compound, which has a molecular weight of 155.26 g/mol , the molecular ion peak (M⁺˙) would be observed at an m/z of 155. nih.gov According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. jove.com

The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. jove.com This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions. The fragmentation of the cyclic portion of the amine can also occur, yielding further structural information. nih.govfuture4200.com

Typical GC-MS Parameters and Predicted Fragmentation:

| Parameter | Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5MS) | A common, relatively non-polar column suitable for a wide range of semi-volatile organic compounds. nih.gov |

| Injector Temp. | 270 °C | Ensures rapid volatilization of the analyte. nih.gov |

| Oven Program | 40 °C (1 min), then 10 °C/min to 280 °C (1 min) | A typical temperature program to separate compounds with varying boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |

| MS Interface Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. nih.gov |

Predicted Mass Fragments for this compound:

| m/z (mass/charge) | Ion Structure | Fragmentation Pathway |

| 155 | [C₈H₁₃NS]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [C₅H₈NS]⁺ | α-cleavage: Loss of the propargyl radical (•C₃H₃) |

| 54 | [C₃H₄N]⁺ | α-cleavage: Loss of the thian-4-yl radical (•C₅H₉S) |

| 87 | [C₄H₇S]⁺ | Fragmentation of the thiane ring (loss of C₄H₆N) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Future Directions and Research Perspectives

Exploration of New Biological Targets and Pathways

The propargylamine (B41283) moiety is a well-established pharmacophore, notably present in drugs targeting neurodegenerative diseases. tandfonline.comwisdomlib.orgnih.govnih.gov Compounds like selegiline (B1681611) and rasagiline, which feature a propargylamine group, are known inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of Parkinson's and Alzheimer's diseases. wisdomlib.org The presence of this functional group in N-(prop-2-yn-1-yl)thian-4-amine strongly suggests that its derivatives could be investigated as potential modulators of neurological pathways. Research could focus on evaluating their inhibitory activity against MAO-B and acetylcholinesterase (AChE), another key target in Alzheimer's disease therapy. wisdomlib.org

Beyond neurodegeneration, propargylamine derivatives have demonstrated potential as anticancer agents. wisdomlib.orgtandfonline.com Future studies should therefore include screening of this compound analogs against a panel of cancer cell lines. The thian ring, a sulfur-containing heterocycle, also opens doors to other biological targets. Thiophene (B33073) and thiazole (B1198619) derivatives, which are structurally related, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govmdpi.commdpi.commdpi.com Consequently, exploring the activity of this compound derivatives against targets such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases is a promising research avenue. nih.gov

| Potential Biological Target Class | Specific Examples | Therapeutic Area | Rationale based on Structural Moieties |

| Enzymes in Neurodegeneration | Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE) | Parkinson's Disease, Alzheimer's Disease | Presence of the propargylamine group. wisdomlib.orgnih.gov |

| Cancer-Related Targets | Various Protein Kinases, Apoptotic Pathway Proteins | Oncology | Known anticancer potential of propargylamine and thiazole derivatives. wisdomlib.orgtandfonline.comnih.gov |

| Inflammatory Enzymes | Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Inflammation, Pain | Documented anti-inflammatory activity of thiazole derivatives. nih.gov |

| Microbial Enzymes | Bacterial and Fungal Specific Enzymes | Infectious Diseases | Broad-spectrum antimicrobial activity of thiadiazole and other sulfur heterocycles. mdpi.com |

Development of Advanced Synthetic Routes for Complex Analogs

The future exploration of this compound's therapeutic potential hinges on the ability to synthesize a diverse library of complex analogs. Standard synthetic methodologies for propargylamines often involve the A³ coupling (aldehyde-alkyne-amine) reaction, which could be adapted for the synthesis of derivatives of the title compound. nih.gov Furthermore, various synthetic strategies for producing substituted thian-4-ones, the likely precursors to the thian-4-amine core, have been reported and can be leveraged. researchgate.net

Advanced synthetic routes could focus on stereoselective synthesis to produce enantiomerically pure analogs, as biological activity is often stereospecific. The development of novel catalytic systems, potentially involving photoredox catalysis, could enable the synthesis of previously inaccessible scaffolds and improve reaction efficiency and sustainability. acs.org The synthesis of focused libraries of analogs with systematic variations in the substitution pattern on both the thian ring and the propargylamine nitrogen will be crucial for establishing structure-activity relationships (SAR).

| Synthetic Strategy | Description | Potential Application for Analog Synthesis | References |

| A³ Coupling | A one-pot three-component reaction of an aldehyde, an alkyne, and an amine. | Efficient synthesis of a wide range of propargylamine derivatives by varying the starting materials. | nih.gov |

| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. | A versatile method for introducing the propargylamine moiety onto a pre-formed thian-4-one core. | youtube.com |

| Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Can be employed in the synthesis of the thian ring system. | acs.org |

| Photoredox Catalysis | Utilizes light to drive chemical reactions through single-electron transfer pathways. | Enables novel and complex transformations for creating unique analog structures. | acs.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The vast chemical space surrounding the this compound scaffold can be efficiently navigated using artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the drug discovery process by identifying promising candidate molecules for synthesis and testing.

Generative AI models can be employed for de novo drug design, creating novel molecular structures with desired physicochemical and biological properties. These models can be trained on large datasets of known bioactive molecules to learn the underlying patterns of drug-likeness and target affinity. Reinforcement learning can then be used to fine-tune the generated molecules to optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Furthermore, predictive ML models can be developed to screen virtual libraries of this compound analogs for their potential activity against various biological targets. Quantitative Structure-Activity Relationship (QSAR) models can be built using existing experimental data to predict the biological activity of new compounds based on their chemical structure. This approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Drug Design | Generative models create novel molecules with desired properties. | Design of innovative analogs with potentially improved efficacy and safety profiles. |

| Virtual Screening | Predictive models assess the potential activity of virtual compounds. | Rapid identification of high-potential analogs from large virtual libraries for synthesis. |

| QSAR Modeling | Correlates chemical structure with biological activity. | Guides the design of new analogs by predicting their activity and establishing structure-activity relationships. |

| ADMET Prediction | Models predict the pharmacokinetic and toxicity properties of molecules. | Early-stage filtering of compounds with unfavorable properties, reducing late-stage failures. |

Investigation of Synergistic Effects with Other Therapeutic Agents

The combination of this compound derivatives with existing therapeutic agents could lead to synergistic effects, resulting in enhanced efficacy and potentially reduced side effects. The concept of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets, is a form of intramolecular synergism. nih.gov Given the potential of the title compound's scaffold to interact with various targets, designing MTDLs is a viable strategy.

Alternatively, this compound analogs could be investigated in combination with other drugs. For instance, in the context of neurodegenerative diseases, combining a novel MAO-B inhibitor derived from this scaffold with an existing acetylcholinesterase inhibitor could provide a more comprehensive treatment for Alzheimer's disease. In oncology, combining a cytotoxic analog with an immune checkpoint inhibitor could lead to a more robust anti-tumor response. Preclinical studies using relevant cell culture and animal models will be essential to identify and validate promising synergistic combinations.

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Alzheimer's Disease | Acetylcholinesterase Inhibitors (e.g., Donepezil) | Targeting both amyloid and tau pathologies through different mechanisms. |

| Parkinson's Disease | Levodopa | Potentiating the effects of dopamine (B1211576) replacement therapy while providing neuroprotection. |

| Cancer | Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | Combining direct cytotoxicity with the enhancement of the anti-tumor immune response. |

| Bacterial Infections | Beta-Lactam Antibiotics | Overcoming antibiotic resistance by inhibiting bacterial defense mechanisms. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(prop-2-yn-1-yl)thian-4-amine, and how can reaction conditions be optimized?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are effective for introducing the propargyl group. Optimize solvent polarity (e.g., THF or DCM), temperature (60–80°C), and catalyst loading (2–5 mol% Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst). Monitor reaction progress via TLC or GC-MS .

- Deracemization : For enantiopure synthesis, recombinant cyclohexylamine oxidase variants can resolve racemic mixtures by selective oxidation of one enantiomer .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Assign peaks for the thiane ring protons (δ 2.5–3.5 ppm) and propargyl group (δ 1.8–2.2 ppm for CH₂, δ 2.5–3.0 ppm for C≡CH).

- IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and amine N–H bend (~1600 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and toxicity.

- Waste Disposal : Segregate organic waste and consult certified disposal services for halogenated byproducts .

Advanced Research Questions

Q. How can SHELXL and WinGX be applied to resolve crystallographic ambiguities in this compound?

- Refinement : Use SHELXL for anisotropic displacement parameter refinement, especially for the alkyne moiety. Apply TWIN commands for twinned crystals.

- Visualization : Generate ORTEP diagrams via WinGX to validate bond lengths/angles (e.g., C≡C bond: ~1.20 Å) and assess thermal ellipsoids for disorder .

Q. How should biological activity studies be designed to evaluate pharmacological potential while addressing toxicity?

- In Vitro Assays : Test CRF (corticotropin-releasing factor) antagonism using receptor-binding assays, referencing structural analogs in WHO listings .

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with dose ranges of 50–500 mg/kg (oral/IV) in rodent models, monitoring for neurotoxicity (linked to propargyl groups) .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data during asymmetric synthesis?

- Chiral HPLC : Compare retention times with enantiopure standards.

- Circular Dichroism (CD) : Validate ee by correlating Cotton effects with configuration.

- Kinetic Analysis : Use deracemization enzymes (e.g., engineered oxidases) to reprocess low-ee mixtures .

Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?

- DFT Calculations : Optimize transition states for alkyne cycloadditions (e.g., Huisgen reactions) using Gaussian09 at the B3LYP/6-31G* level.

- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack at the propargyl position .

Q. What analytical challenges arise in stability studies, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.